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Compound of Interest

Ethyl 2,6-dimethylpiperazine-1-
Compound Name:

carboxylate
CAS No.: 1083256-05-6
Cat. No.: B3211124

Get Quote

Executive Summary

Ethyl piperazine carboxylates, specifically Ethyl 1-piperazinecarboxylate (EPC) and its
derivatives, represent a critical scaffold in medicinal chemistry.[1][2][3] Serving as the
hydrophilic core for fluoroquinolones, antihistamines, and antipsychotics, their solubility profile
is a dual-edged sword: high aqueous solubility facilitates formulation but complicates extraction

and purification.[1]

This guide provides a comprehensive technical analysis of the solubility thermodynamics, pH-
dependence, and solvent interactions of EPCs.[1] It moves beyond static data to provide a
dynamic profiling methodology, empowering researchers to predict, measure, and manipulate
the solubility of this scaffold during lead optimization.[1]

Physicochemical Fundamentals

To master the solubility of EPCs, one must first understand the molecular drivers governing

their phase behavior.[1]
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The Piperazine "Solubility Switch"

The core solubility engine of ethyl piperazine carboxylate (CAS 120-43-4) is the secondary
amine at the N4 position.[1] Unlike the carbamate nitrogen (N1), which is conjugated and non-
basic, the N4 nitrogen retains significant basicity.[1]

e pKa (N4-H): ~8.2 — 8.5 [1][2][1][3]
e LogP: ~ -0.2 (Slightly Hydrophilic) [1][1][3]
e Molecular Weight: 158.2 g/mol [1][2][3][4][5][6][7]

Implication: EPC exists as a "solubility switch." At physiological pH (7.[3]4) and below, it exists
largely in a cationic, highly water-soluble state.[1][3] At pH > 9.0, it reverts to a neutral, lipophilic
free base, enabling extraction into organic solvents like dichloromethane (DCM).[1]

Thermodynamic Parameters

The dissolution of EPCs is governed by the Gibbs-Helmholtz relationship.[1][3] For the solid-to-
liquid transition:

[1]3]

e Enthalpy (

): Typically endothermic for the anhydrous crystalline form (requiring energy to break the
lattice).[3] However, hydration of the piperazine ring is highly exothermic.[1]

e Entropy (

): Positive, driven by the disordering of the crystal lattice and the release of water molecules
from the hydration shell upon precipitation.[1]

Solubility Profile & Solvent Compatibility[8]
Aqueous Solubility Landscape

EPCs exhibit a pH-dependent solubility profile characteristic of weak bases.[1][3]
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Medium pH Solubility State Mechanism

) Full protonation of N4;
Very High (>100 i
0.1 N HCI 1.0 formation of soluble

mg/mL) ]

chloride salts.[1][3]

Equilibrium favors
PBS Buffer 7.4 High lonized form (

85% protonated).[3]

Deprotonation to

neutral free base;
0.1 N NaOH 13.0 Moderate/Low

potential for oiling out.

[3]

Organic Solvent Compatibility

The carbamate moiety imparts solubility in polar organic solvents, making EPCs versatile for
synthesis.[1]

e Protics (Ethanol, Methanol): Freely soluble.[1][3] Hydrogen bonding with the carbonyl oxygen
and amine hydrogen facilitates dissolution.[3]

e Polar Aprotics (DMF, DMSO): Excellent solubility; preferred for

reactions.[1][3]

e Chlorinated (DCM, Chloroform): Good solubility for the neutral form; used for liquid-liquid
extraction from basic aqueous layers.[1][3]

e Non-polar (Hexane, Heptane): Poor solubility.[1][3] Often used as anti-solvents to precipitate
EPC salts.[1][3]

Visualizing the Equilibrium

The following diagram illustrates the dynamic equilibrium between the solid phase, the
dissolved neutral species, and the ionized species, governed by pH and the intrinsic solubility (
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Caption: Figure 1. The pH-dependent solubility equilibrium of Ethyl Piperazine Carboxylate.
The shift between neutral and ionized states is the primary control lever for solubility.[1]

Experimental Methodologies

To generate high-fidelity solubility data, we recommend a two-tiered approach: Kinetic Solubility
for high-throughput screening and Thermodynamic Solubility for formulation development.[1][3]

Protocol A: Thermodynamic Solubility (Shake-Flask
Method)

Best for: Determining equilibrium solubility (

) and intrinsic solubility (
).[11[3][8]

Materials:

o EPC solid (excess)[1][3][8]
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e Phosphate buffers (pH 2.0 — 10.0)[1][3]

e HPLC system with UV detection (210 nm for carbamate absorption)[1][3]

Workflow:

Preparation: Add excess EPC solid to glass vials containing 2 mL of buffer.

Equilibration: Shake at 25°C for 24—-48 hours.

o Note: Check for "oiling out" (formation of a second liquid phase) which is common for
piperazine esters.[1][3] If oiling occurs, thermodynamic solubility is defined by the
concentration of the aqueous phase in equilibrium with the oil.[1]

Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF membrane (0.22
pum).

o Critical Step: Pre-saturate the filter to prevent drug adsorption.[3]

Quantification: Dilute filtrate with mobile phase and analyze via HPLC.

Calculation: Plot Concentration vs. pH to determine intrinsic solubility (
) and pKa using the Henderson-Hasselbalch modification:

[1]3]

Protocol B: Temperature-Dependent Profiling (van't Hoff
Analysis)

Best for: Understanding crystallization and process scale-up.[1][3]
Workflow:

» Prepare saturated solutions of EPC in Ethanol/Water mixtures at 20°C, 30°C, 40°C, and
50°C.[1]

« Filter and quantify concentration (
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) at each temperature (
in Kelvin).
o Data Analysis: Plot

VS.

o Slope:
[1][3]

o Intercept:

[3]

o Insight: A steep slope indicates high temperature sensitivity, suggesting cooling
crystallization is a viable purification method.[1]

Strategic Applications in Drug Development
Purification via pH-Swing Extraction

Leveraging the pKa of 8.5 allows for a self-validating purification loop:

 Acidify: Dissolve crude reaction mixture in dilute HCI (pH 2). Impurities that are non-basic
(e.g., neutral reactants) remain in the organic layer or precipitate.

o Wash: Extract the aqueous acidic layer with Ethyl Acetate to remove non-basic impurities.[3]
» Basify: Adjust aqueous layer pH to 10-11 using NaOH. EPC precipitates or oils out.[3]

o Extract: Extract the now-neutral EPC into DCM.

Formulation Strategy

For oral delivery, EPC derivatives are often formulated as Hydrochloride or Mesylate salts.[1][3]

o Salt Selection: The HCI salt is preferred for immediate release due to rapid dissolution.[3]
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 Stability: Avoid phosphate salts if calcium excipients are used, to prevent precipitation of
insoluble calcium phosphate.[1]

Workflow Visualization

The following decision tree guides the researcher in selecting the appropriate solubility
modification strategy based on the observed data.

Acidic Environment Solubility High? No > Formulate as
% (pH < 6) HCl/Mesylate Salt

Start: Low Bioavailability 3
or Process Yield Check pHivs pKa (8.5) %

Basic Environment Mod. Lipophilicity > Add Co-solvent
(pH>9) High Lipophilicity (PEG400 / Ethanol)

Lipid Formulation
(SEDDS)

Click to download full resolution via product page

Caption: Figure 2. Decision matrix for solubility enhancement of EPC derivatives. Salt formation
is the primary strategy for acidic/neutral targets, while lipid-based systems suit basic
environments.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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